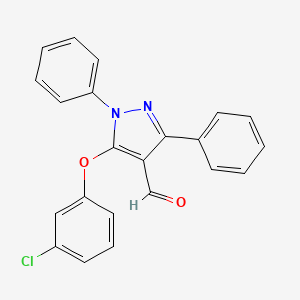

5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenoxy group and two phenyl groups, along with an aldehyde functional group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.

Introduction of the 3-chlorophenoxy group: The 3-chlorophenoxy group can be introduced via nucleophilic substitution reactions using 3-chlorophenol and appropriate leaving groups such as halides or tosylates.

Aldehyde functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

1.1. Claisen-Schmidt Condensation

The aldehyde group undergoes base-catalyzed condensation with ketones to form α,β-unsaturated ketones (chalcones). For example:

-

Reaction with acetophenone derivatives in ethanolic NaOH yields (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one derivatives .

-

Typical conditions:

1.2. Formation of Schiff Bases

Reaction with primary amines (e.g., aniline derivatives, hydrazines) produces Schiff bases:

-

Condensation with 3-hydrazinylquinoline in ethanol under reflux affords hydrazone derivatives .

-

Example :

2.1. Aldehyde to Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents:

-

Typical Reaction :

This compoundKMnO45-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

2.2. Esterification

The resulting carboxylic acid can be esterified:

3.1. Grignard Reagent Addition

The aldehyde reacts with Grignard reagents (e.g., RMgX) to form secondary alcohols:

-

Product : 4-(Hydroxy(aryl)methyl)-5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole

3.2. Reaction with Active Methylene Compounds

Condensation with malononitrile or ethyl cyanoacetate yields α,β-unsaturated nitriles:

-

Example :

4.1. Formation of Pyridinylpyrazoles

Chalcone derivatives (from Claisen-Schmidt condensation) undergo cyclization with phenacyl pyridinium bromides under Krohnke conditions:

Biological Activity Correlations

While the focus is on chemical reactivity, synthesized derivatives exhibit notable bioactivities:

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of pyrazole, including 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, exhibit notable antimicrobial properties. A study highlighted that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Case Study:

A specific investigation into the compound's antimicrobial efficacy demonstrated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential use in treating infections caused by resistant bacterial strains.

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research has shown that pyrazole derivatives can reduce inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Pharmacological Activities

Synthesis and Chemical Properties

The synthesis of this compound involves a multi-step process that typically includes the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde with chlorophenol under alkaline conditions . The resulting compound exhibits several notable chemical properties:

- Molecular Formula: C₁₆H₁₃ClN₂O

- Melting Point: Approximately 74–75 °C

- Solubility: Soluble in organic solvents like DMSO and ethanol

Material Science Applications

Beyond pharmacology, this compound has applications in material science, particularly in the development of novel materials with specific electronic or optical properties.

3.1 Organic Electronics

Research has explored the use of pyrazole derivatives in organic electronic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance charge transport characteristics, making it a candidate for organic semiconductors .

Table 2: Material Properties for Electronic Applications

| Property | Value | Application Area |

|---|---|---|

| Charge Mobility | High | Organic semiconductors |

| Thermal Stability | Moderate | Device fabrication |

| Optical Absorption | Broad spectrum | Photovoltaic cells |

Mecanismo De Acción

The mechanism of action of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example:

Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Receptor Modulation: Pyrazole derivatives can modulate receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.

Comparación Con Compuestos Similares

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the 3-chlorophenoxy and pyrazole core but differs in the substituents at the 1- and 4-positions.

5-[(3-Chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound contains a 3-chlorophenoxy group and a pyrazole ring but has different functional groups and a thiazole moiety.

Uniqueness: 5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl groups and the aldehyde functional group at the 4-position distinguishes it from other pyrazole derivatives and may contribute to its specific applications and properties.

Actividad Biológica

5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data tables.

- Molecular Formula : C₁₆H₁₁ClN₂O

- Molecular Weight : 282.72 g/mol

- CAS Number : 5499-67-2

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing their potential in various therapeutic applications. The following sections detail specific activities associated with this compound.

1. Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. Notably, this compound has demonstrated potent activity against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Xia et al. (2022) | A549 (Lung Cancer) | 49.85 | Induction of apoptosis |

| Burguete et al. (2014) | MTB strain H37Rv | 6.25 | Antimicrobial activity against tuberculosis |

| Selvam et al. (2014) | Various Tumor Lines | - | Anti-inflammatory and apoptosis induction |

The compound has been linked to significant cell apoptosis and growth inhibition in specific cancer cell lines, making it a candidate for further development in cancer therapy .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines effectively.

| Study | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| Selvam et al. (2014) | TNF-α: 76% IL-6: 86% | 10 |

This activity suggests that the compound may be useful in treating inflammatory diseases by modulating immune responses .

3. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been investigated, with promising results against various bacterial strains.

| Pathogen | Activity (µg/mL) | Standard Drug Comparison |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Bacillus subtilis | 40 | Amoxicillin |

| Aspergillus niger | 40 | Griseofulvin |

These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a potential candidate for infection treatment .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study on its efficacy against lung cancer cells showed a marked reduction in cell viability and an increase in apoptosis markers.

- Case Study 2 : Investigations into its anti-inflammatory effects revealed significant reductions in swelling and pain in animal models of arthritis when treated with this compound.

Propiedades

IUPAC Name |

5-(3-chlorophenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUIYUFKYWUFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.